4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile
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Overview
Description
4-(3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile is a complex organic compound with a unique structure that combines a pyranoquinoline core with a benzonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors to form the pyranoquinoline core, followed by the introduction of the benzonitrile group through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzonitrile group or the pyranoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include a variety of quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the ATPase activity of certain enzymes, resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene: Shares a similar hexahydro structure but lacks the benzonitrile group.
Dihydroedulan IIA: Another hexahydro compound with a different substitution pattern.
Uniqueness
4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile is unique due to its combination of a pyranoquinoline core and a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18N2O |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile |
InChI |
InChI=1S/C19H18N2O/c20-12-13-7-9-14(10-8-13)18-16-5-3-11-22-19(16)15-4-1-2-6-17(15)21-18/h1-2,4,6-10,16,18-19,21H,3,5,11H2 |
InChI Key |
QHVDONLMIINFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(NC3=CC=CC=C3C2OC1)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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